5-Tridecanone
Description
Contextualizing 5-Tridecanone (B1619026) in Ketone Chemistry Research
Ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms, are a significant class of organic compounds hmdb.ca. This compound fits within this class as an aliphatic ketone nih.gov. Research involving ketones often explores their synthesis, reactions, and occurrences in natural systems. The position of the carbonyl group in ketones like tridecanone isomers (e.g., 2-tridecanone (B165437), this compound, 7-tridecanone) can influence their reactivity and physical properties researchgate.net. Studies have shown that the position of the carbonyl group is crucial for the biological activity of aliphatic ketones researchgate.net.
Historical Perspectives on this compound Investigation
While specific historical investigations solely focused on this compound are not extensively detailed in the provided search results, research into ketones, in general, has a long history. The synthesis of long-chain unsymmetrical ketones, including those like this compound, has been a subject of interest in organic synthesis rsc.org. Methodologies for their synthesis have evolved, with approaches like the radical-chain addition of aldehydes to alkenes being explored rsc.orgnih.gov. Early research likely focused on the basic physical and chemical properties and potential synthesis routes for such compounds.
Scope and Significance of Current Research on this compound
Current academic research involving this compound appears in various contexts. Its potential applications in biology, medicine, and industry make it a valuable subject for ongoing research ontosight.ai. Studies explore its presence and effects in biological systems, such as its consideration within the broader research on ketones as alternative energy sources ontosight.ai. Furthermore, research investigates its synthesis methods, including catalytic approaches rsc.orgnih.gov. The compound is also studied in the context of its physical and chemical properties chemeo.com.
Detailed research findings related to this compound include studies on its synthesis through specific chemical reactions. For example, this compound was obtained from the reaction of oct-1-ene with pentanal using N-hydroxyphthalimide (NHPI) as a polarity-reversal catalyst rsc.orgnih.gov. This reaction, a radical-chain addition of aldehydes to alkenes, yielded this compound in 78% yield at 77% conversion under specific conditions rsc.org.
Research also touches upon the biological relevance of ketones, including tridecanone isomers. While 2-tridecanone has been more extensively studied for its biological activities like affecting bacterial motility and hindering plant-bacteria interactions, the mention of this compound alongside other ketones in studies exploring chemical signals suggests its potential role in biological contexts researchgate.netmdpi.com. The structural features of aliphatic ketones, such as the position of the carbonyl group, are known to determine their biological activity researchgate.net.
Data regarding the physical and chemical properties of this compound are available. These properties are crucial for understanding its behavior and potential applications in research and industry.
Here is a data table summarizing some computed and experimental properties of this compound:
| Property | Value | Source |
| Molecular Weight | 198.34 g/mol nih.gov, 198.35 g/mol nih.gov | PubChem, GSRS |
| XLogP3 | 5.1 nih.gov | PubChem |
| Melting Point | 16-17 °C nih.gov | Alfa Aesar MSDS, Haz-Map nih.gov |
| Normal Boiling Point | 550.71 K (computed) chemeo.com | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization | 51.28 kJ/mol (computed) chemeo.com | Joback Calculated Property chemeo.com |
| Log10 of Water Solubility | -4.54 (computed) chemeo.com | Crippen Calculated Property chemeo.com |
| Octanol/Water Partition Coefficient | 4.496 (computed) chemeo.com | Crippen Calculated Property chemeo.com |
| Vapor Pressure | 0.016000 mmHg @ 25.00 °C (est) fragranceu.com | Est fragranceu.com |
| Flash Point | 107.22 °C (225.00 °F) fragranceu.com | TCC fragranceu.com |
Note: Computed properties are theoretical values derived from computational models.
The significance of current research lies in exploring the potential uses of this compound in various fields, including its role in chemical synthesis and potential biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
tridecan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTJSLKBPLOIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952934 | |
| Record name | Tridecan-5-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or melt; mp = 16-17 deg C; [Alfa Aesar MSDS] | |
| Record name | 5-Tridecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
30692-16-1, 57702-05-3 | |
| Record name | 5-Tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30692-16-1 | |
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| Record name | 5-Tridecanone | |
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| Record name | Tridecanone | |
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| Record name | 5-Tridecanone | |
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| Record name | Tridecan-5-one | |
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| Record name | Tridecan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.711 | |
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| Record name | 5-TRIDECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 5 Tridecanone and Its Derivatives
Chemo-Enzymatic and Biocatalytic Syntheses of Tridecanones
Biocatalysis, utilizing enzymes or whole cells, offers an environmentally attractive route for chemical synthesis, often employing water as a solvent and operating under mild conditions. rsc.orgacademie-sciences.fr While direct enzymatic synthesis of 5-tridecanone (B1619026) is not extensively detailed in the provided search results, related studies on the biocatalytic production and transformation of other long-chain ketones and related compounds provide insights into potential enzymatic pathways and biotransformation routes.
Enzymatic Pathways and Catalytic Systems for this compound Production
Enzymatic approaches for ketone synthesis often involve oxidoreductases, such as alcohol dehydrogenases (ADHs), which catalyze the stereoselective reduction of ketones to alcohols, or the reverse oxidation of alcohols to ketones. rsc.orgresearchgate.net While these enzymes are widely used for the synthesis of chiral alcohols or ketones, their direct application for the formation of a specific long-chain ketone like this compound from simpler precursors would require specific enzymes capable of catalyzing the formation of the C-C bond at the desired position or the oxidation of a precursor alcohol.
Studies on the enzymatic synthesis of other long-chain compounds, such as β-branch pyrones, have demonstrated the potential of enzymes like polyketide synthases (PKSs) to accept and process long-chain fatty acyl substrates. acs.org Although this compound is a simple ketone and not a polyketide, research into the substrate promiscuity of enzymes involved in fatty acid metabolism and ketogenesis could potentially lead to enzymatic routes for its synthesis. For instance, some studies have observed the production of methyl ketones, including 2-tridecanone (B165437), in E. coli strains engineered for fatty acid overproduction, suggesting the involvement of enzymes in fatty acid β-oxidation pathways. asm.org
Enzymes like Baeyer-Villiger monooxygenases (BVMOs) catalyze the oxidation of ketones to esters or lactones using molecular oxygen, highlighting the enzymatic capability for ketone transformations. rsc.org The reverse reaction or a different enzymatic cascade could potentially be explored for ketone formation.
Biotransformation Routes and Precursor Utilization for Tridecanone Structures
Biotransformation, the alteration of compounds by biological systems, can involve various enzymatic reactions. For tridecanone structures, biotransformation routes could involve the modification of fatty acids or alkanes. Studies have shown that microorganisms and plant tissues can metabolize long-chain hydrocarbons and fatty acids, potentially leading to the formation of ketones. mdpi.comnih.gov For example, the biotransformation of terpenes by plant cell cultures has been observed to yield various oxidized products, including ketones. scispace.com
The metabolic pathways involved in the production of methyl ketones in organisms like Pseudomonas multivorans and Pseudomonas aeruginosa from precursors like 2-tridecanone have been investigated, indicating enzymatic degradation routes for ketones. thegoodscentscompany.com Conversely, enzymes within metabolic pathways, such as those involved in fatty acid synthesis or degradation, could potentially be harnessed or engineered for the synthesis of specific tridecanone isomers. The β-oxidation pathway, for instance, involves the formation of β-ketoacyl-CoA intermediates, which are then cleaved. nih.gov While this pathway typically leads to shorter chain acetyl-CoA units, modifications or alternative enzymatic activities could potentially lead to the release of longer-chain ketones.
Research into the biotransformation of branched alkanes has shown hydroxylation catalyzed by cytochrome P450 enzymes, which could be a preliminary step in a pathway leading to branched ketones. mdpi.com Similarly, the study of volatile organic compounds produced by cells has identified ketones, suggesting metabolic processes that result in their formation. mdpi.com
Contemporary Organic Synthesis of this compound
Contemporary organic synthesis offers several powerful methodologies for the construction of carbon-carbon bonds and the formation of ketone functionalities, which can be applied to the synthesis of this compound.
Radical-Mediated Hydroacylation Approaches to Ketones
A general approach for intermolecular olefin hydroacylation using light-induced hydrogen atom transfer (HAT) initiation has been developed, offering an environmentally benign method for synthesizing long-chain aliphatic ketones from unactivated olefins and aldehydes. nih.govresearchgate.net This method utilizes photoinitiators and can be performed under mild conditions. nih.govresearchgate.net
Table 1: Example of Radical Hydroacylation for Ketone Synthesis
| Reactants | Catalyst/Initiator | Product | Reference |
| Oct-1-ene, Pentanal | NHPI, BPO | This compound | researchgate.netkansai-u.ac.jp |
Olefin Metathesis Strategies in Ketone Synthesis
Olefin metathesis is a versatile tool for the formation of new carbon-carbon double bonds through the redistribution of alkene fragments. While primarily used for alkene synthesis, variations and tandem reactions involving olefin metathesis can be applied to ketone synthesis. Carbonyl-olefin metathesis, although distinct from standard olefin metathesis, involves the reaction between a carbonyl compound and an olefin to form a new carbonyl and olefin. nih.govumich.edumdpi.com
More relevant to ketone synthesis is the use of olefin metathesis in constructing the carbon skeleton that is subsequently functionalized to a ketone. For example, cross-metathesis between an alkene containing a protected alcohol or a precursor to a ketone and another alkene can create a longer chain with a double bond at a specific position. Subsequent reactions, such as oxidation or functional group transformations, can then convert the modified alkene into a ketone.
A study on the synthesis of (R)-10-methyl-2-tridecanone, a related tridecanone isomer, utilized olefin cross-metathesis as a key step. tandfonline.comoup.comresearchgate.netnih.govoup.com This involved the reaction between (R)-6-methyl-1-nonene and 5-hexen-2-one (B94416) catalyzed by Grubbs' first-generation catalyst. tandfonline.comoup.comresearchgate.netnih.govoup.com This demonstrates the principle of using metathesis to assemble a carbon chain of the desired length and substitution pattern, which can then be elaborated to the target ketone. While this example is for a different isomer, the strategy of using olefin metathesis to build the carbon backbone is applicable to the synthesis of this compound.
Table 2: Example of Olefin Metathesis in Tridecanone Synthesis
| Reactants | Catalyst | Key Step Type | Product | Reference |
| (R)-6-methyl-1-nonene, 5-hexen-2-one | Grubbs' first-generation | Cross-metathesis | (R)-10-Methyl-2-tridecanone | tandfonline.comoup.comresearchgate.netnih.govoup.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound focuses on reducing or eliminating the use and generation of hazardous substances and improving efficiency. wjbphs.com This includes using environmentally benign solvents, developing catalytic processes to minimize waste, and exploring routes that require less energy.
Biocatalytic methods, as discussed earlier, align well with green chemistry principles due to their use of water as a solvent, mild reaction conditions, and the biodegradable nature of enzymes. rsc.orgacademie-sciences.fr
In conventional organic synthesis, efforts towards green chemistry in ketone synthesis include the development of solvent-free reactions, the use of recyclable catalysts, and the design of more efficient reaction pathways. For instance, some hydroacylation methods are being developed to be metal-free and utilize readily available photoinitiators, making them more environmentally friendly. nih.govresearchgate.net The use of water as a solvent in some C-C coupling reactions for ketone synthesis also represents a green chemistry approach. organic-chemistry.org
Table 3: Green Chemistry Aspects in Ketone Synthesis
| Principle Applied | Example in Ketone Synthesis | Reference |
| Use of Green Solvents | Water as solvent in photoinduced C-C coupling for methyl ketones | organic-chemistry.org |
| Catalysis/Reduced Waste | Metal-free radical hydroacylation with photoinitiators | nih.govresearchgate.net |
| Energy Efficiency | Reactions at room temperature or mild heating | nih.govresearchgate.net |
The synthesis of β-enamino ketones has been reported using solvent-free conditions catalyzed by recyclable iron(III) triflate, demonstrating a green approach to ketone derivative synthesis. researchgate.net While this specific reaction is not for this compound, it illustrates the application of green chemistry in ketone chemistry.
Synthesis of Structurally Related Tridecanone Derivatives and Analogs
The synthesis of tridecanone derivatives involves the construction of a thirteen-carbon chain incorporating a ketone functionality at various positions. While this compound is a specific isomer, synthetic efforts have also targeted other positional isomers and chiral variants for diverse applications, including their roles as insect pheromones and components in flavors and fragrances.
Exploration of Functional Group Position in Tridecanone Synthesis
Varying the position of the ketone group along the tridecane (B166401) chain leads to different isomers, each with unique properties. Synthetic strategies must be adapted depending on the desired ketone position.
Synthesis of 2-Tridecanone:
2-Tridecanone (methyl undecyl ketone) can be synthesized through various methods. One approach involves the oxidation of 2-tridecanol. Another method described is the preparation by heating a mixture of lauric acid and acetic acid over thorium oxide at 450°C. chemicalbook.com This suggests a ketonic decarboxylation reaction. 2-Tridecanone has also been synthesized via the in situ oxidation of a mercurated intermediate derived from the methyl ester of 10-undecenoic acid, followed by Wittig olefination and hydrogenation. tandfonline.com
Synthesis of 4-Tridecanone:
4-Tridecanone (n-nonyl n-propyl ketone) is another positional isomer. Its synthesis would typically involve forming a C13 chain with the carbonyl at the C4 position. This could be achieved through reactions like the directed acylation of an alkane or the coupling of appropriate organometallic reagents with an acid derivative.
Synthesis of 6-Tridecanone (B1605334):
6-Tridecanone (n-amyl n-heptyl ketone) has the ketone group further along the chain. nih.gov Synthetic routes to 6-tridecanone and its derivatives, such as 6-tridecanone, 3,9-diethyl-, have been described, including methods involving Friedel-Crafts acylation followed by reduction and oxidation steps to introduce the ketone and ethyl groups. ontosight.ai
The synthesis of cyclic ketones like cyclotridecanone (B1582962) has also been explored, involving stereoselective addition of dihalocarbenes to cyclododeca-1,5,9-triene (B165249) and subsequent ring cleavage. cdnsciencepub.com, clockss.org While cyclotridecanone is a cyclic analog, the methodologies highlight strategies for constructing a thirteen-membered ring containing a ketone.
Different synthetic approaches yield various tridecanone isomers. The table below summarizes some of the reported tridecanone isomers and their basic identifiers.
| Compound Name | IUPAC Name | CAS Number | PubChem CID |
| 2-Tridecanone | tridecan-2-one | 593-08-8 | 11622 |
| 4-Tridecanone | tridecan-4-one | 26215-90-7 | 98673 |
| This compound | tridecan-5-one | 30692-16-1 | 42549 |
| 6-Tridecanone | tridecan-6-one | 22026-12-6 | 89156 |
Synthesis of Chiral Tridecanone Isomers
While this compound itself is not a chiral molecule due to the symmetry around the carbonyl carbon, chiral tridecanone isomers exist when there is a stereogenic center elsewhere in the molecule. A notable example is (R)-10-methyl-2-tridecanone, which is a sex pheromone of the southern corn rootworm. researchgate.net, nih.gov, oup.com The synthesis of such chiral tridecanones requires stereoselective methodologies.
Several approaches have been developed for the synthesis of (R)-10-methyl-2-tridecanone. One method involves a 9-step synthesis starting from methyl (S)-3-hydroxy-2-methylpropanoate, with olefin cross metathesis employing Grubbs' first-generation catalyst as a key step. researchgate.net, nih.gov Another stereoselective synthesis utilizes (4S)-benzylthiazolidinethione as a chiral auxiliary in an asymmetric Michael addition. researchgate.net, researchgate.net Hydrolytic kinetic resolution of functionalized epoxides using (salen)Co(OAc) complexes has also been employed to obtain enantiomerically enriched epoxides and diols, which can be transformed into chiral insect pheromones, including (-)-(R)-10-methyl-2-tridecanone. researchgate.net, researchgate.net, pherobase.com
The synthesis of chiral ketones, including long-chain examples, has also been explored through transition-metal-free processes involving radical polar crossover reactions of vinyl boron ate complexes. nih.gov These methods allow for the preparation of α-chiral ketones with high enantiopurity. Asymmetric synthesis strategies, such as those involving ω-transaminases, while often discussed for chiral amines, highlight the broader field of creating stereogenic centers in organic molecules, which can be relevant to ketone synthesis or transformations of chiral alcohols into ketones. frontiersin.org, mdpi.com
The development of efficient and practical chiral ligands and catalysts remains an important area in asymmetric synthesis, enabling the creation of chiral centers in various organic transformations, including those relevant to the synthesis of chiral tridecanone derivatives. researchgate.net
Biosynthetic Pathways and Metabolic Engineering for 5 Tridecanone Production
Microbial Biosynthesis of Methyl Ketones, including Tridecanone Precursors
Microbial biosynthesis of methyl ketones, including precursors for tridecanone, often involves the manipulation of fatty acid metabolism. Several microorganisms, notably Escherichia coli and Pseudomonas species, have been engineered for this purpose. researchgate.netnih.govbiorxiv.org The biosynthetic pathways typically converge on the formation of β-keto acids, which are then converted to methyl ketones. researchgate.netnih.govnih.gov
Fatty Acid Metabolism Intermediates in Ketone Formation
Methyl ketones are derived from intermediates of fatty acid biosynthesis or degradation pathways. researchgate.netnih.govmdpi.com In the context of microbial production, a key strategy involves modifying the fatty acid β-oxidation pathway. biorxiv.orgnih.govresearchgate.net This pathway normally functions to break down fatty acids, but by truncating the cycle, specifically at the 3-ketothiolase step (catalyzed by FadA in E. coli), β-ketoacyl-CoA intermediates can accumulate. biorxiv.orgnih.gov These β-ketoacyl-CoAs serve as direct precursors for methyl ketone synthesis. nih.govresearchgate.net
Another route involves intermediates from fatty acid biosynthesis, specifically 3-ketoacyl-acyl carrier protein (ACP) thioesters. researchgate.netnih.govmdpi.com Enzymes like ShMKS2 are hypothesized to hydrolyze these thioesters to generate β-keto acids. nih.govmdpi.com
Role of Specific Methyl Ketone Synthases (e.g., ShMKS1, ShMKS2, FadM)
Specific enzymes play crucial roles in converting fatty acid intermediates into methyl ketones.
ShMKS2 (Solanum habrochaites Methyl Ketone Synthase 2): This enzyme, identified in wild tomato, is a thioesterase hypothesized to hydrolyze 3-ketoacyl-ACP thioesters, releasing β-keto acids. nih.govmdpi.com ShMKS2 belongs to the 4-hydroxybenzoyl-CoA thioesterase family. nih.gov
ShMKS1 (Solanum habrochaites Methyl Ketone Synthase 1): Also found in wild tomato, ShMKS1 is an enzyme belonging to the α/β-hydrolase superfamily. nih.gov It is thought to catalyze the decarboxylation of the β-keto acids produced by ShMKS2, yielding methyl ketones. nih.govmdpi.com Co-expression of ShMKS1 and ShMKS2 has been shown to increase methyl ketone production in engineered organisms. researchgate.net
FadM: In E. coli, the native thioesterase FadM has been found to be effective at hydrolyzing β-ketoacyl-CoA thioesters to β-keto acids, which are immediate precursors of methyl ketones. researchgate.netnih.govresearchgate.net While FadM was previously associated with oleic acid degradation, studies have shown it outperforms ShMKS2 in strains overproducing β-ketoacyl-CoA. nih.govresearchgate.net FadM is a valuable catalyst for enhancing methyl ketone production. nih.govresearchgate.net
The final step in methyl ketone formation, the decarboxylation of β-keto acids, can occur spontaneously, although some pathways include a decarboxylase like ShMKS1 to catalyze this step. researchgate.net
Metabolic Flux Analysis and Pathway Optimization for Enhanced Tridecanone Yields
Metabolic engineering strategies are employed to enhance methyl ketone production, including tridecanone, in host microorganisms. This involves optimizing metabolic fluxes and the biosynthetic pathway. nih.govbiorxiv.org
Genetic Engineering Strategies in Host Microorganisms for Tridecanone Production
Genetic engineering is a key approach to improve tridecanone production in microorganisms like E. coli and Pseudomonas taiwanensis. researchgate.netnih.govbiorxiv.org Strategies include:
Overexpression of key enzymes: Increasing the expression of enzymes involved in the methyl ketone biosynthetic pathway, such as FadM, ShMKS1, and ShMKS2 (in the case of heterologous expression), can drive flux towards product formation. researchgate.netnih.govresearchgate.netgoogle.com
Modification of fatty acid metabolism: Engineering the fatty acid β-oxidation pathway to accumulate β-ketoacyl-CoA intermediates is crucial. This can involve deleting the fadA gene (encoding 3-ketothiolase) and overexpressing genes like fadB (encoding a bifunctional enzyme in β-oxidation) and heterologous acyl-CoA oxidases to increase the supply of β-ketoacyl-CoAs. researchgate.netnih.govgoogle.com Overexpression of fadR, a fatty acid-responsive transcription factor, and fadD, a fatty acyl-CoA synthetase, can also increase fatty acid flux into the pathway. jbei.org
Eliminating competing pathways: Deleting genes involved in the production of competing byproducts, such as acetate (B1210297) (pta, poxB, ackA) and lactate (B86563) (ldhA) in E. coli, can redirect carbon flux towards methyl ketone synthesis, significantly increasing titers. researchgate.netbiorxiv.orgresearchgate.netjbei.org
Enhancing precursor supply: Strategies to increase the intracellular biosynthesis of acyl-CoAs and reinforce the activation of free fatty acids to acyl-CoAs can enhance the supply of precursors. nih.gov Weakening the consumption of acyl-CoAs for lipid storage can also be beneficial. nih.gov
Codon optimization: Optimizing the codons of heterologous genes for expression in the host organism can improve enzyme production and activity. researchgate.netjbei.org
These strategies have led to substantial improvements in methyl ketone titers. For instance, engineered E. coli strains have achieved methyl ketone titers of up to 3.4 g/L in fed-batch fermentation. researchgate.net Pseudomonas taiwanensis VLB120 has been engineered to produce 9.8 g/L total methyl ketones, representing a significant improvement. biorxiv.orgbiorxiv.org
Strain Development and Fermentation Optimization for Biorenewable Ketones
Strain development involves creating robust microbial strains capable of efficiently producing methyl ketones from renewable feedstocks. upv.es This includes selecting appropriate host organisms and implementing genetic modifications. nih.govbiorxiv.org
Fermentation optimization focuses on creating optimal conditions for the engineered strains to maximize methyl ketone yield and productivity. This can involve:
Optimizing growth media: Adjusting nutrient composition, including carbon sources like glucose, to support high cell density and product formation. researchgate.netjbei.org Co-feeding with substrates like ethanol (B145695) has also been explored to improve yields. nih.gov
Controlling fermentation parameters: Optimizing parameters such as temperature, pH, and dissolved oxygen levels can significantly impact methyl ketone production. researchgate.net
Using two-phase systems: Employing a two-phase fermentation system, where an organic phase is present alongside the aqueous culture, can enhance methyl ketone production by reducing product toxicity and facilitating in situ extraction. nih.govresearchgate.netbiorxiv.org
These efforts in strain development and fermentation optimization are crucial for making the biological production of tridecanone and other methyl ketones economically competitive with petrochemical processes. nih.govbiorxiv.orgnih.gov
Plant Biosynthetic Routes for Tridecanone Accumulation
Plants are natural producers of various secondary metabolites, including methyl ketones like tridecanone. nih.govoup.commaxapress.com In certain plant species, such as wild tomatoes (Solanum habrochaites), methyl ketones are synthesized and accumulated to high levels in glandular trichomes. oup.comresearchgate.net These compounds can serve roles in plant defense, acting as natural insecticides. mdpi.comoup.comresearchgate.net
The biosynthesis of methyl ketones in plants like wild tomato involves enzymes similar to those characterized in microbial systems, particularly ShMKS1 and ShMKS2. nih.govmdpi.comoup.com ShMKS2 is involved in hydrolyzing 3-ketoacyl-ACP intermediates from fatty acid biosynthesis, and ShMKS1 decarboxylates the resulting β-keto acids to form methyl ketones. nih.govmdpi.com Genetic analysis in wild tomato has shown that several genetic loci contribute to methyl ketone metabolism, including genes from the fatty acid biosynthetic pathway and the MKS1 gene. oup.com The accumulation of tridecanone and other methyl ketones in these plants highlights a natural biosynthetic route that can potentially be further explored or engineered. oup.comresearchgate.net
Glandular Trichome Metabolomics and Ketone Secretion
Glandular trichomes, specialized epidermal structures found on the surface of many plants, are recognized as natural cell factories due to their capacity to synthesize and store significant quantities of specialized metabolites, including ketones. nih.govjst.go.jp These metabolites often play crucial roles in plant defense against herbivores and pathogens. frontiersin.orgmdpi.comdntb.gov.uamaxapress.com In the context of 5-tridecanone (B1619026), research, particularly in wild tomato species (Solanum genus), has highlighted the central role of glandular trichomes, specifically type VI, in its production and secretion. mdpi.comnih.govoup.comoup.cominrae.frresearchgate.net
Studies on wild tomato species such as Solanum habrochaites f. sp. glabratum have shown that type VI glandular trichomes are the primary sites for the synthesis and accumulation of methylketones (MKs), including 2-undecanone (B123061) and 2-tridecanone (B165437). mdpi.comnih.govoup.com These compounds can accumulate to very high levels in these trichomes, reaching concentrations between 2700 and 5500 μg per g fresh weight in certain accessions of S. habrochaites f. sp. glabratum. mdpi.comnih.govoup.comnih.gov In contrast, cultivated tomato (Solanum lycopersicum) contains significantly lower amounts of these methylketones, typically up to 80 μg per g fresh weight. mdpi.comnih.gov This difference in methylketone content is strongly correlated with the presence and characteristics of type VI glandular trichomes. nih.govoup.comresearchgate.net
Metabolomic analyses of glandular trichomes have been instrumental in understanding the biosynthesis of this compound and other methylketones. Comparative transcriptome analysis of glandular trichomes from high- and low-MK-producing tomato plants has identified genes involved in this pathway. nih.govoup.com Key findings indicate that methylketone biosynthesis in S. habrochaites proceeds via the fatty acid biosynthetic pathway, occurring within the plastids. mdpi.comnih.gov
A crucial enzyme identified in this pathway is Methylketone Synthase 1 (MKS1). nih.govoup.comnih.gov MKS1 is a plastid-localized enzyme that catalyzes the conversion of β-ketoacyl-acyl carrier protein (ACP) intermediates, derived from fatty acid biosynthesis, into methylketones. oup.comnih.gov Specifically, MKS1 is capable of hydrolyzing the thioester bond of β-ketoacyl-ACPs and decarboxylating the resulting β-ketoacid intermediates to produce methylketones. oup.comnih.gov For 2-tridecanone (a C13 methylketone), the hypothesized precursor is β-ketomyristoyl-ACP (a C14 intermediate). nih.gov While MKS1 has shown specificity towards various β-ketoacyl-ACPs, including those leading to 2-undecanone (C11), 2-tridecanone (C13), and 2-pentadecanone (B165419) (C15), the relative quantities of these methylketones in the glands can differ, suggesting other factors or enzyme complexes might influence the final metabolite profile. nih.gov
Another enzyme, Methylketone Synthase 2 (MKS2), has also been identified as contributing significantly to methylketone accumulation in S. habrochaites. mdpi.comnih.govoup.com MKS2, which shows similarity to bacterial thioesterases, is highly expressed in high-MK-containing plants and appears to have an epistatic relationship with MKS1, further enhancing methylketone production. nih.govoup.com
The secretion of ketones from glandular trichomes is a key aspect of their defensive function. The synthesized methylketones are stored within the glandular head, often beneath a waxy cuticle. mdpi.com Upon physical disturbance, such as by herbivores, the contents of the glandular head can be released onto the plant surface. mdpi.comnih.gov This secretion allows the accumulated methylketones to exert their biological effects, which include toxicity and deterrence to various pests. mdpi.comresearchgate.net
Metabolic engineering efforts aim to enhance the production of valuable compounds like this compound in plants or other host systems. nih.govjst.go.jpdntb.gov.uaresearchgate.net Understanding the specific genes and pathways involved in this compound biosynthesis in glandular trichomes provides targets for such engineering. For instance, manipulating the expression levels of genes like MKS1 and MKS2, or optimizing the supply of fatty acid precursors within the plastids of trichome cells, could potentially lead to increased this compound yields. frontiersin.orgnih.govoup.comnih.gov The efficient isolation and analysis of glandular trichomes have been crucial for these studies, enabling detailed investigation of their metabolic processes and the identification of key biosynthetic enzymes. jst.go.jpdntb.gov.uanih.gov
Here is a data table summarizing the methylketone content in different tomato types:
| Tomato Type / Accession | Primary Methylketones Accumulated | Concentration (μg/g fresh weight) | Reference |
| S. habrochaites f. sp. glabratum (High-MK accessions, e.g., PI126449, PI134417, LA0407) | 2-Undecanone, 2-Tridecanone, 2-Pentadecanone | 2700 - 5500 | mdpi.comnih.govoup.comnih.gov |
| S. lycopersicum (Cultivated Tomato) | Minute amounts of methylketones | Up to 80 | mdpi.comnih.gov |
| Lycopersicon hirsutum (PI126449) | 2-Undecanone, 2-Tridecanone, 2-Pentadecanone | High levels | researchgate.netnih.gov |
| Lycopersicon hirsutum (LA1777) | Not detected | ND | nih.gov |
*ND: Not Detected
This table illustrates the significant difference in methylketone accumulation, including 2-tridecanone, between wild, high-producing tomato species and the cultivated variety, underscoring the importance of glandular trichomes in this process.
Ecological and Biological Roles of 5 Tridecanone
5-Tridecanone (B1619026) as a Volatile Organic Compound (VOC) in Ecosystems
Volatile organic compounds (VOCs) are organic chemicals with high vapor pressure and low water solubility, allowing them to evaporate into the atmosphere. epa.govepa.gov They serve as crucial signaling molecules in various ecological processes. frontiersin.org
Emission Profiles of this compound from Biological Sources
This compound has been detected as a volatile emission from several biological sources, notably plants and insects. Wild tomato species, such as Solanum habrochaites and Solanum pennellii, are known to produce and accumulate significant amounts of methyl ketones, including 2-undecanone (B123061) and 2-tridecanone (B165437), in their glandular trichomes. researchgate.netoup.com These glandular trichomes, particularly Type IV, are specialized structures responsible for synthesizing and storing these compounds. researchgate.net
Emission profiles can vary depending on the plant genotype and environmental conditions. For instance, in a study on peach cultivars and a wild relative (Prunus davidiana), 2-tridecanone was among the VOCs emitted, and the emission rates induced by aphid infestation differed among the genotypes. oup.com Another study on onion plants (Allium) found that undamaged leaf tissue emits odd-chain ketones, including 2-undecanone and 2-tridecanone. psu.edu Elevated carbon dioxide levels were shown to significantly increase the emission of these ketones from onion plants. psu.edu
In insects, 2-tridecanone has been identified in the Dufour's gland secretions of certain ant species, such as those in the genus Myrmecocystus. ebi.ac.uk It has also been found in the cervical gland secretion of notodontid caterpillars (Schizura unicornis and S. badia). ebi.ac.uk Some bacteria, including Francisella tularensis, have also been reported to produce linear, odd-chain methyl ketones like 2-tridecanone during their growth phases. nih.gov
Here is a summary of some biological sources of this compound (or its isomer 2-Tridecanone, often discussed interchangeably in biological contexts):
| Biological Source | Compound (Isomer) | Notes |
| Solanum habrochaites (wild tomato) | 2-Tridecanone | Produced in glandular trichomes. researchgate.netoup.com |
| Solanum pennellii (wild tomato) | 2-Tridecanone | Produced in glandular trichomes. researchgate.net |
| Prunus species (peach) | 2-Tridecanone | Emitted, influenced by aphid infestation. oup.com |
| Allium species (onion) | 2-Tridecanone | Emitted from undamaged leaf tissue. psu.edu |
| Myrmecocystus ants | 2-Tridecanone | Found in Dufour's gland secretions. ebi.ac.uk |
| Schizura caterpillars | 2-Tridecanone | Found in cervical gland secretion. ebi.ac.uk |
| Francisella tularensis bacteria | 2-Tridecanone | Produced during growth. nih.gov |
Inter-Organismal Chemical Communication Mediated by Tridecanones
Tridecanones, including this compound and its isomer 2-tridecanone, can act as semiochemicals, mediating communication between organisms. ebi.ac.uk In insects, these compounds can be perceived by the olfactory system, influencing behavior. nih.govresearchgate.net The insect olfactory system, primarily located in the antennae, utilizes odorant-binding proteins (OBPs) and olfactory receptors (ORs) to detect and differentiate volatile molecules. nih.govenlivenarchive.org
While the search results specifically mention 2-tridecanone in the context of insect olfaction and behavior, it is plausible that this compound could also play a role, given the structural similarity and the general function of ketones in insect chemical communication. For instance, 2-tridecanone has been shown to bind to odorant-binding proteins in the lacewing Chrysopa pallens, and behavioral trials revealed that compounds with high binding affinities, including 2-tridecanone, could elicit significant behavioral responses. nih.gov
In ants, tridecanones have been discussed as potential alarm substances, where olfactory efficiency varied with molecular weight rather than structure in one study. researchgate.net This suggests that the presence of the tridecanone structure itself may be important for its communicative function in some species.
Role of this compound in Plant-Insect Interactions
This compound, particularly its isomer 2-tridecanone, plays a significant role in the complex interactions between plants and insects, acting as both a defense mechanism and a modulator of insect behavior. frontiersin.orgresearchgate.net
Contribution to Plant Defense Mechanisms against Herbivory
Methyl ketones, including 2-tridecanone, are recognized as important components of plant defense against herbivory, particularly in wild tomato species. frontiersin.orgresearchgate.netredalyc.org These compounds are stored in glandular trichomes on the plant surface and can have toxic effects on various insect pests. oup.comresearchgate.netredalyc.org
Research has demonstrated the insecticidal activity of 2-tridecanone against a range of arthropods. For example, 2-tridecanone was found to cause mortality in sweetpotato whiteflies (Bemisia tabaci) and Colorado potato beetle (Leptinotarsa decemlineata) larvae in laboratory bioassays. researchgate.net The concentration of 2-tridecanone in wild tomato leaves has been positively associated with lethality rates in insects like Manduca sexta and Scrobipalpuloides absoluta. oup.com
The presence of methyl ketones in glandular trichomes can deter insect feeding and oviposition, contributing to antixenosis (affecting insect behavior to prevent colonization) and antibiosis (affecting insect biology to reduce pest abundance). oup.comredalyc.org Wild tomato introductions with higher concentrations of 2-tridecanone and 2-undecanone in their glandular trichomes have shown adverse effects, including mortality, on different lepidopterans and hemipterans. redalyc.org
Modulatory Effects on Insect Behavior and Olfactory Responses
Beyond direct toxicity, this compound and its isomer can modulate insect behavior through olfactory cues. frontiersin.orgnih.govmdpi.com As VOCs, they can influence insect attraction or repulsion, host plant selection, and other behaviors critical for insect survival and reproduction. frontiersin.orgmdpi.com
Studies on insect olfaction have shown that insects possess sophisticated systems to detect and respond to plant volatiles. nih.govenlivenarchive.org Odorant-binding proteins in insect antennae can bind to compounds like 2-tridecanone, initiating signals that lead to behavioral responses. enlivenarchive.orgnih.gov
While some studies highlight the repellent effects of tridecanones, such as 2-tridecanone showing repellent activity against mosquitoes at certain concentrations, the behavioral response can be complex and species-specific. google.comgoogle.com The concentration of the volatile can also play a role in the observed behavioral outcome. google.comgoogle.com
Furthermore, plant-insect interactions involving VOCs are not always straightforward. Some insects, like the pea aphid (Acyrthosiphon pisum), can even suppress the emission of certain plant VOCs that would otherwise attract their natural enemies, demonstrating a complex chemical interplay. frontiersin.org
Research has also explored the molecular mechanisms underlying insect responses to compounds like 2-tridecanone. In the cotton bollworm (Helicoverpa armigera), 2-tridecanone has been shown to interact with Alcohol Dehydrogenase 5 (ADH5), influencing the expression of a gene involved in molting and metamorphosis. nih.gov This suggests that tridecanones can affect insect development and physiology beyond immediate behavioral responses.
This compound in Plant-Microbe Interactions
The role of this compound in plant-microbe interactions is an emerging area of research. While plant-microbe interactions are fundamental to ecosystem function, involving complex communication and relationships ranging from mutualistic to pathogenic, the specific involvement of this compound is still being elucidated. interesjournals.orgcnrs.fr
Recent research, primarily focusing on the isomer 2-tridecanone, indicates that this methyl ketone can influence bacterial behaviors and plant-bacteria interactions. Studies have shown that 2-tridecanone can impact surface-associated bacterial traits, such as motility and biofilm formation. nih.govresearchgate.net Biofilm formation and surface motility are crucial for bacteria in colonizing plant tissues and establishing infections or symbiotic relationships. researchgate.net
Specifically, 2-tridecanone has been found to promote surface motility and impair biofilm formation in Sinorhizobium meliloti, a symbiotic bacterium that forms nodules on alfalfa roots. nih.govresearchgate.net This suggests that 2-tridecanone, potentially emitted by plants, could influence the ability of symbiotic bacteria to colonize roots and establish beneficial interactions. nih.gov
Furthermore, 2-tridecanone has been shown to hinder alfalfa nodulation, the process by which S. meliloti establishes nitrogen-fixing nodules on alfalfa roots. nih.gov It has also been observed to impair the development of tomato bacterial speck disease, caused by a plant pathogenic bacterium. nih.gov These findings suggest that 2-tridecanone may act as an infochemical that interferes with microbial colonization of plant tissues, impacting both beneficial and pathogenic interactions. nih.gov Transcriptomic analyses have indicated that 2-tridecanone can induce differential expression of bacterial genes related to iron uptake, redox processes, and stress responses. nih.gov
This research highlights a potential role for tridecanones as mediators in the complex chemical communication that occurs between plants and microbes in the rhizosphere and on plant surfaces.
Microbial Volatile Organic Compound (MVOC) Profiles and Ecosystem Services
Methyl ketones, including 2-tridecanone, are among the volatile organic compounds (VOCs) produced by microorganisms. nih.gov These microbial volatile organic compounds (MVOCs) are lipophilic compounds with low boiling points and high vapor pressure, facilitating their diffusion in environments like soil and the rhizosphere. nih.gov MVOCs serve as signaling molecules, mediating interactions between microbes and with plants over varying distances. nih.gov
2-Tridecanone has been detected as a MVOC produced by certain bacteria, such as Sinorhizobium meliloti and Pantoea agglomerans. researchgate.netmdpi.com Its presence within MVOC profiles contributes to the complex chemical communication networks in ecosystems. mdpi.com While the specific ecosystem services directly attributable solely to this compound as an MVOC require further detailed investigation, MVOCs in general are known to play vital roles in plant interactions, microbial communication, plant growth promotion, abiotic stress resistance, and plant defense against pests. nih.gov
Semiochemical Research and Tridecanone Analogs
Semiochemicals are chemicals that carry information between organisms, influencing their behavior. plantprotection.pleg.net This category includes pheromones, which mediate communication within a species, and allelochemicals like kairomones, which mediate interactions between different species. plantprotection.plnih.gov Tridecanone analogs, including 2-tridecanone, have been identified as important semiochemicals, particularly in the context of insect interactions.
Identification of Tridecanone Analogs as Insect Pheromones and Kairomones
Tridecanone analogs, such as 2-tridecanone, have been identified in the chemical secretions of various organisms, including insects. For instance, 2-tridecanone has been found in the mandibular gland secretions of certain ant species in the genus Myrmecocystus. ebi.ac.uk
In semiochemical research, tridecanone analogs have been recognized for their roles in influencing insect behavior. While this compound itself is less commonly cited as a direct pheromone or kairomone compared to isomers like 2-tridecanone, the broader class of methyl ketones of similar chain length is active. 2-Tridecanone, for example, has been identified as a compound present in air entrainments from wheat seedlings infested with high densities of bird cherry-oat aphids (Rhopalosiphum padi). researchgate.net A mixture containing 2-tridecanone was found to counteract the attractivity of volatiles from uninfested wheat seedlings, suggesting a role in spacing behavior among aphids. researchgate.net
Furthermore, 2-tridecanone is known as a natural insecticide isolated from wild tomatoes (Lycopersicon hirsutum f. glabratum) and has toxic effects on certain lepidoptera larvae and aphids. herts.ac.ukresearchgate.net This defensive role for the plant positions 2-tridecanone as a kairomone from the perspective of the insect pest, signaling the presence of a deterrent compound.
Applications of Semiochemical Research in Ecological Studies
The identification and understanding of semiochemicals like tridecanone analogs have significant applications in ecological studies and pest management. mdpi.com Semiochemicals can be used to manipulate insect behavior for monitoring pest populations, mass trapping, or disrupting mating. plantprotection.plcore.ac.uk
While the direct application of this compound in pest management is not as widely documented as that of 2-tridecanone, the research on tridecanone analogs highlights the potential of studying these compounds. The use of semiochemicals, including ketones, allows for the development of environmentally friendly pest control strategies that are often species-specific and require lower amounts of active compound compared to conventional pesticides. plantprotection.plmdpi.comcore.ac.uk Ecological studies utilizing semiochemicals can provide insights into the complex chemical interactions that govern species distribution, behavior, and community dynamics in various ecosystems. mdpi.comnih.gov
Analytical Research Approaches for 5 Tridecanone
Advanced Chromatographic and Spectrometric Techniques for Tridecanone Analysis
The analysis of 5-tridecanone (B1619026) often necessitates the use of advanced separation and detection techniques to effectively isolate it from complex matrices and confirm its identity. Chromatographic methods, particularly when coupled with mass spectrometry, provide the necessary resolution and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and characterization of volatile and semi-volatile compounds like this compound in complex mixtures. GC separates components based on their volatility and interaction with the stationary phase, while MS provides structural information through the fragmentation pattern of ionized molecules.
GC-MS analysis involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. For the analysis of essential oils, for instance, GC-MS has been successfully employed to identify compounds, including 2-tridecanone (B165437) (an isomer of this compound), based on retention time and mass spectra compared to library collections. rasayanjournal.co.in The method typically involves using a capillary column (e.g., HP-5ms) and a temperature program optimized for the separation of the target analytes. mdpi.com Injection port temperatures are typically maintained at high temperatures, and helium is commonly used as a carrier gas. mdpi.com Electron ionization (EI) at 70 eV is a standard ionization mode in GC-MS, producing characteristic fragmentation patterns that aid in compound identification. rasayanjournal.co.innih.gov
GC-MS methods are effective and sensitive for separating and detecting complex mixtures. Identification of compounds is often confirmed by matching retention times and mass spectra with those in databases. rasayanjournal.co.in
Headspace Solid-Phase Micro-extraction (HS-SPME) Coupled Techniques
Headspace Solid-Phase Micro-extraction (HS-SPME) is a sample preparation technique frequently coupled with GC-MS for the analysis of volatile organic compounds (VOCs), including ketones like this compound. mdpi.commdpi.comnih.gov HS-SPME is a solvent-free and non-invasive method that integrates sample extraction and analyte enrichment. researchgate.net
The HS-SPME technique is based on the equilibrium of analytes between the sample matrix, the headspace above the sample, and the fiber coating. mdpi.com Parameters such as extraction temperature and time significantly influence the efficiency of volatile extraction. mdpi.com Different fiber coatings (e.g., Carboxen/PDMS) can be used depending on the polarity and volatility of the target analytes. mdpi.com After extraction, the analytes are thermally desorbed from the fiber directly into the GC injector for separation and subsequent MS analysis. mdpi.com
HS-SPME-GC-MS has been applied to characterize volatile profiles in various matrices, including food products like cheese and biological samples like human skin emissions. mdpi.commdpi.com This coupling is particularly useful for analyzing complex matrices where VOCs are present at trace levels. nih.govnih.gov
High-Resolution Mass Spectrometry for Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the analysis of compounds, offering the ability to measure the mass-to-charge ratio (m/z) to several decimal places, thus providing "exact mass" measurements. thermofisher.com This high mass accuracy is essential for determining the elemental composition of an analyte and differentiating compounds with the same nominal mass but different elemental formulas.
While HRMS alone may not distinguish isomers (compounds with the same molecular formula but different structural arrangements), it is a powerful tool when combined with chromatographic separation techniques like GC or LC. nih.gov For complex mixtures, HRMS helps to separate signals of the target compound from isobaric interferences originating from the matrix, which is particularly important for detecting analytes at low concentrations. thermofisher.com
Differentiating isomers, such as this compound from other tridecanone isomers (e.g., 2-tridecanone), can be challenging even with tandem mass spectrometry if the fragmentation patterns are very similar. lcms.cz However, advanced HRMS techniques coupled with different fragmentation methods (e.g., Collision Induced Dissociation (CID)) and chromatographic separation can provide diagnostic fragments that aid in distinguishing structurally similar isomers. lcms.cz
Quantification and Detection of this compound in Complex Biological and Environmental Matrices
Quantifying and detecting this compound in complex biological and environmental samples presents unique challenges due to the nature of the matrices and the potential for low concentrations of the analyte.
Challenges in Trace-Level Detection and Contaminant Identification
Detecting and quantifying trace levels of this compound in complex matrices is challenging due to several factors. Matrix interference is a common issue, where other components in the sample can co-elute with the analyte or suppress/enhance its signal during MS analysis. nih.govnih.gov Structurally similar compounds, such as other tridecane (B166401) derivatives or isomers of tridecanone, can also pose challenges due to potential co-elution and similar fragmentation patterns.
The complexity of volatile organic compound profiles in biological and environmental samples, coupled with the often trace levels of individual components, makes their detection and identification difficult. nih.govnih.gov For instance, in biological matrices like breath, urine, or blood, VOCs are present at low concentrations, and the matrix itself contains numerous endogenous substances that can interfere with the analysis. nih.gov Similarly, environmental samples can contain a wide diversity of compounds. lcms.cz
Mitigating these challenges often requires sophisticated analytical approaches, including the use of highly selective extraction techniques like HS-SPME and advanced chromatographic separation methods such as two-dimensional gas chromatography (GC×GC) coupled with HRMS. mdpi.com
Development of Reference Standards and Analytical Protocols
Accurate quantification of this compound in complex matrices relies heavily on the availability and proper use of reference standards and validated analytical protocols. Reference standards are essential for calibration, ensuring the accuracy and reliability of quantitative measurements.
Analytical protocols for the detection and quantification of compounds in complex matrices typically involve detailed procedures for sample collection, preparation, chromatographic separation, and mass spectrometric analysis. nih.gov These protocols must be validated to ensure their specificity, sensitivity, accuracy, and precision.
The use of internal standards, such as deuterated analogs of the analyte, is a common practice to improve the accuracy of quantification by compensating for variations in sample preparation and instrument performance. Validating recovery rates through spike-and-recovery experiments is also crucial to assess the efficiency of the extraction and analytical method in the specific matrix.
Reference standards, such as analytical standards of tridecane (PubChem CID: 11859), are characterized using various spectroscopic techniques to confirm their identity and purity. almacgroup.comsigmaaldrich.com Monitoring the stability of reference standards under different storage conditions is also important to ensure their continued suitability for use. edqm.eu
The development of robust analytical protocols and the use of certified reference materials are fundamental to achieving reliable and reproducible results in the quantification and detection of this compound in challenging biological and environmental samples.
Spectroscopic Characterization Methods for this compound Structures
Spectroscopic methods are indispensable tools in the structural elucidation and confirmation of organic compounds, including ketones such as this compound. These techniques provide detailed information about the functional groups present, the molecular weight, and the connectivity of atoms within the molecule. The characterization of this compound commonly employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Data from these methods allows for the definitive identification and structural analysis of the compound. Standard spectral information for this compound is available in various databases, including PubChem and the NIST WebBook. nih.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to determine the carbon-hydrogen framework and functional groups of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the arrangement of atoms in this compound can be deduced. PubChem indicates the availability of ¹³C NMR spectra for this compound. nih.gov For a molecule like this compound (tridecan-5-one), characteristic signals would be expected for the different types of protons and carbons in the alkyl chains and in the vicinity of the ketone carbonyl group. The position of the carbonyl group at the C5 position influences the chemical shifts of the surrounding carbons and protons.
Mass Spectrometry (MS)
Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in identifying structural subunits. Gas Chromatography-Mass Spectrometry (GC-MS) is a common hyphenated technique used for the analysis of volatile and semi-volatile compounds like this compound. PubChem lists GC-MS data for this compound, referencing NIST libraries. nih.gov Electron ionization (EI) is a frequently used method in MS for ketones, typically yielding a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (198.34 g/mol ). nih.govnist.gov Characteristic fragmentation of ketones often involves alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement, which produce fragment ions indicative of the position of the carbonyl group and the lengths of the alkyl chains.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. The carbonyl group (C=O) in ketones like this compound gives rise to a strong and characteristic absorption band in the IR spectrum, typically in the region of 1700-1720 cm⁻¹. Other vibrations corresponding to C-H stretching and bending in the alkyl chains would also be observed. Both PubChem and the NIST WebBook indicate the availability of IR spectra for this compound. nih.govnist.gov Analysis of these bands confirms the presence of the ketone functional group and provides further information about the aliphatic structure.
While the search results confirm the application of these spectroscopic methods and the availability of spectral data for this compound in public databases nih.govnist.gov, detailed peak assignments, specific chemical shifts, fragmentation ions, or IR absorption frequencies were not provided within the search snippets. Therefore, comprehensive data tables detailing these specific research findings cannot be generated based solely on the information retrieved.
Environmental Behavior and Transformation Studies of 5 Tridecanone
Occurrence and Distribution of 5-Tridecanone (B1619026) in Environmental Compartments
The presence and distribution of this compound in the environment are influenced by its sources, which can be both natural and anthropogenic. While specific quantitative data on the distribution of this compound across all environmental compartments is limited in the available literature, studies on related tridecanone isomers, particularly 2-tridecanone (B165437), provide insights into their potential presence and behavior.
Presence in Atmospheric, Soil, and Aquatic Systems
Tridecanones, including the isomer 2-tridecanone, have been identified as volatile organic compounds (VOCs). The volatile nature of such compounds suggests their potential presence in the atmosphere. VOCs can be emitted from various sources, including plants and microbial activity in soil.
Research has shown the occurrence of 2-tridecanone in plants, such as onion bulbs (Allium cepa L.). A field study investigating the impact of soil amendments on volatile organic compounds in onion bulbs detected the presence of 2-undecanone (B123061) and 2-tridecanone. Soil amended with yard waste compost and chicken manure enhanced the production of 2-tridecanone in onion bulbs. This indicates a pathway for tridecanones to be present in soil-plant systems.
While direct studies on the concentration of this compound in aquatic systems were not prominently found, tridecanone (specifically 2-tridecanone, PubChem CID 593-08-8) has been considered as a candidate substance for testing infochemical effects in the aquatic environment, implying its potential relevance in water. The release of 2-tridecanone from solid lipid nanoparticles under environmental conditions also suggests its potential presence in various environmental matrices.
Detection in Waste Streams and Industrial By-products
The available search results provide general information about different types of waste streams, including municipal solid waste, commercial and industrial waste, liquid waste, and hazardous waste. These sources can contain a wide variety of chemical compounds. However, specific detailed research findings on the detection and concentration of this compound within particular waste streams or industrial by-products were not identified in the provided search results. Industrial processes and the use of chemicals in various products can lead to their presence in waste streams, but the specific occurrence of this compound in such contexts requires further investigation.
Environmental Fate and Degradation Pathways
The environmental fate of a chemical compound is determined by the processes that affect its transport and transformation in the environment. These processes can be broadly categorized into abiotic and biotic transformations.
Abiotic Transformation Processes (e.g., Photochemistry, Hydrolysis)
Abiotic transformation processes, such as photochemistry (degradation induced by light) and hydrolysis (degradation by reaction with water), can play a significant role in the environmental fate of organic compounds. Photochemical degradation typically occurs when a substance absorbs light energy, leading to chemical reactions. Hydrolysis involves the breaking of chemical bonds through the addition of water.
Biotic Degradation by Microbial Communities and Enzymatic Systems
Biotic degradation, primarily carried out by microbial communities (bacteria, fungi) and their enzymatic systems, is a crucial process for the removal of many organic compounds from the environment. Microorganisms can utilize organic substances as a source of carbon and energy, breaking them down into simpler compounds through enzymatic reactions.
Research provides evidence for the microbial degradation of tridecanone isomers. A study reported the bacterial oxidation of 2-tridecanone to 1-undecanol (B7770649) by a strain of Pseudomonas isolated from soil. This demonstrates that microorganisms in the environment possess the metabolic capabilities to transform tridecanones. Another study identified a Corynebacterium sp. 2-TD, a gut bacterium from Heliothis armigera, capable of degrading 2-tridecanone.
These findings highlight the potential for biotic degradation to be a significant fate process for tridecanones in various environments, including soil and potentially in association with biological organisms. The enzymatic systems involved in the microbial degradation of ketones can vary depending on the specific microbial species and the environmental conditions. While the specific enzymes responsible for this compound degradation were not explicitly detailed in the search results, the degradation of the 2-tridecanone isomer suggests that relevant enzymatic pathways exist within microbial communities.
Bioremediation Potential of Tridecanone-Degrading Microorganisms
Bioremediation is an environmental cleanup technique that utilizes microorganisms to degrade or detoxify contaminants. The identification of microbial strains capable of degrading tridecanone isomers, such as the Pseudomonas strain that oxidizes 2-tridecanone and Corynebacterium sp. 2-TD, suggests a potential for using these or other similar microorganisms in bioremediation strategies targeting environments contaminated with tridecanones.
Bioremediation can be applied in situ (at the contaminated site) or ex situ (after removal of the contaminated material) and can involve techniques such as biostimulation (enhancing the activity of native microorganisms) or bioaugmentation (introducing specific degrading microorganisms). The effectiveness of bioremediation is influenced by various factors, including the presence and activity of suitable microorganisms, the concentration and bioavailability of the contaminant, and environmental conditions such as temperature, pH, and nutrient availability.
Further research would be needed to specifically evaluate the bioremediation potential for this compound, including identifying microorganisms specifically capable of degrading this isomer and optimizing conditions for efficient degradation in relevant environmental matrices.
Data Table: Effect of Soil Amendments on 2-Tridecanone Concentration in Onion Bulbs
Based on the study by Antonious (2013), the concentration of 2-tridecanone in onion bulbs was affected by different soil amendments. The data below illustrates the percentage enhancement of 2-tridecanone production compared to unamended soil.
| Soil Amendment | Enhancement of 2-Tridecanone Production (%) |
| Yard Waste Compost | 59 |
| Chicken Manure | 43 |
| Sewage Sludge | Lowest concentration |
| Unamended Soil | Baseline (Lowest concentration) |
Note: The lowest concentrations of 2-tridecanone were observed in onion bulbs grown in sewage sludge and unamended soil.
Structure Activity Relationship Investigations of 5 Tridecanone and Its Homologs
Correlation of Molecular Structure with Biological Activity
The biological activity of ketones, including tridecanones, is closely tied to their molecular structure. This correlation is particularly evident in their interaction with olfactory systems and their roles in biochemical pathways.
Positional Isomerism and Olfactory Perception
Positional isomerism, where the carbonyl group is located at different positions along the hydrocarbon chain while the molecular formula remains the same, can significantly influence the olfactory perception of ketones. Studies on homologous series of aliphatic ketones have explored how the position of the functional group affects odor detection. For instance, research in CD-1 mice investigating the olfactory sensitivity to various ketones, including isomers with a C7 backbone, found no significant correlation between olfactory detection thresholds and the position of the carbonyl group attached to the C7 chain. oup.comnih.gov This suggests that for certain chain lengths, the exact placement of the ketone group may have a less pronounced effect on detectability compared to other structural features or functional groups. oup.comnih.govnih.gov
However, the impact of functional group position on olfactory coding can differ greatly depending on the nature of the functional group. nih.gov While ketones showed little to no effect of carbonyl position on evoked activity patterns in rat olfactory bulbs, alcohols and esters of the same carbon number exhibited more significant changes in activity patterns with varying functional group positions. nih.gov This indicates that the coding strategies for olfactory perception can be substance class-specific. nih.gov
Influence of Chain Length and Functional Group Location on Biochemical Interactions
Studies on homologous series of aliphatic 2-ketones have shown that olfactory detection thresholds can correlate with carbon chain length. In CD-1 mice, the correlation between olfactory detection thresholds for 2-ketones and carbon chain length was best described as a U-shaped function, with the lowest threshold values observed at 2-octanone. oup.comnih.gov Similarly, symmetrical ketones (with the carbonyl in the middle of an odd-numbered chain) also showed a U-shaped correlation between sensitivity and chain length. oup.comnih.gov This suggests an optimal chain length for maximum olfactory sensitivity within these series.
The presence of the polar carbonyl group makes ketones more polar than corresponding alkanes, influencing their interactions, such as hydrogen bonding with water, which affects solubility. pressbooks.pubebsco.com However, for longer chain ketones like 2-tridecanone (B165437), the hydrophobic hydrocarbon tail dominates, making them largely insoluble in water but soluble in non-polar solvents. solubilityofthings.com This differential solubility impacts their distribution and interaction within biological environments.
Furthermore, the structural features of methylketones like 2-tridecanone have been shown to determine their ability to influence bacterial behaviors. nih.gov 2-Tridecanone has been found to affect surface motility and impair biofilm formation in bacteria, highlighting how specific structural characteristics can mediate interactions with microbial systems. nih.gov
Computational Chemistry and Molecular Modeling Studies of Tridecanones
Computational chemistry and molecular modeling techniques provide valuable insights into the electronic structure, conformation, and interactions of molecules like tridecanones, complementing experimental SAR studies. lu.sewikipedia.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of molecules, providing information about their stability, reactivity, and spectroscopic properties. wikipedia.org DFT calculations can be applied to tridecanones and their isomers to understand the distribution of electron density, the polarity of the carbonyl group, and the relative energies of different conformers. This information is crucial for understanding how these molecules might interact with receptors or enzymes. While specific DFT studies solely focused on 5-tridecanone (B1619026) were not extensively detailed in the search results, DFT is a standard tool in computational chemistry for analyzing the electronic properties of organic molecules, including ketones. wikipedia.org Such calculations can help predict factors relevant to biological activity, such as the electrophilicity of the carbonyl carbon, which is involved in many biochemical reactions. byjus.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their flexibility, conformational changes, and interactions with their environment, such as solvents or proteins. uiuc.edunih.gov For tridecanones, MD simulations can help analyze the range of conformations the flexible hydrocarbon chain can adopt and how the position of the carbonyl group affects this flexibility.
MD simulations can also be used to model the interactions of tridecanones with binding sites in proteins, such as olfactory receptors. nih.govscispace.com By simulating the dynamics of the ligand-receptor complex, researchers can gain a better understanding of the binding pose, the stability of the complex, and the key interactions driving binding affinity. While direct MD studies on this compound interacting with specific olfactory receptors were not prominently found, MD simulations are a recognized method for investigating the behavior and interactions of molecules, including ketones, in biological contexts. nih.govscispace.comcolab.ws For example, MD simulations have been used to study the location of molecules like tridecanone in different environments. colab.ws
Data Tables:
Here is a conceptual interactive table illustrating how olfactory threshold data for homologous ketones could be presented based on the findings:
Conceptual Olfactory Sensitivity Trends for Homologous Ketones
Detailed Research Findings (Synthesized from Search Results):
Research indicates that the olfactory perception of ketones is a complex function of their molecular structure, particularly chain length and, to a lesser extent, the position of the carbonyl group. Studies in both humans and animals have explored these relationships. oup.comnih.govnih.govnih.gov For homologous series of 2-ketones, there appears to be an optimal chain length for maximum olfactory sensitivity, as evidenced by U-shaped correlations between chain length and detection thresholds in mice. oup.comnih.gov While the position of the carbonyl group in ketones with a C7 backbone did not significantly impact olfactory detection thresholds in mice, this effect can vary significantly depending on the functional group. oup.comnih.govnih.gov
Computational methods like DFT and MD simulations are valuable tools for investigating the electronic and conformational properties of tridecanones and their interactions with biological targets at a molecular level. DFT can provide insights into the electronic structure and reactivity of the carbonyl group, while MD simulations can explore the flexibility of the hydrocarbon chain and model binding interactions with receptors. Although specific detailed computational studies on this compound were not prominently found, these techniques are widely applied to similar organic molecules to understand their behavior and inform SAR. lu.sewikipedia.orguiuc.edunih.govscispace.comcolab.wsdntb.gov.ua
Future Research Directions and Emerging Applications of 5 Tridecanone Research
Integration of Omics Technologies in Tridecanone Biosynthesis Research
The application of omics technologies, such as metabolomics and transcriptomics, is becoming increasingly prevalent in investigating complex biological phenomena, including the biosynthesis of chemical compounds like tridecanones. nih.govmdpi.compreprints.org These technologies provide comprehensive approaches to identify biomolecules and understand the intricate interactions among genes, proteins, and metabolites that underpin biosynthetic pathways. mdpi.compreprints.org
While much of the omics research related to tridecanone biosynthesis has focused on 2-tridecanone (B165437), particularly in plants like wild tomatoes where it acts as a natural insecticide produced in glandular trichomes sigmaaldrich.comnih.govoup.com, the methodologies and insights gained are directly applicable to studying the biosynthesis of 5-Tridecanone (B1619026). Genetic analysis, transcriptomics, and metabolomics have been used to identify genes and metabolic pathways involved in methyl ketone production in wild tomato species. nih.govoup.com For instance, studies have shown that several genetic loci contribute to methyl ketone metabolism in Solanum habrochaites f. sp. glabratum, with associations found between specific genes (like those in the fatty acid biosynthetic pathway) and the amount of methyl ketones produced. nih.govoup.com
Future research on this compound biosynthesis can leverage these omics approaches to:
Identify the specific genes and enzymes responsible for synthesizing this compound in organisms where it is found.
Elucidate the metabolic pathways involved, potentially revealing novel enzymatic reactions or regulatory mechanisms.
Understand how environmental factors or genetic modifications influence this compound production.
Engineer microbial hosts or plants for enhanced or sustainable production of this compound. psu.edu
The integration of transcript and metabolite datasets through correlation and clustering analyses can facilitate the creation of interconnected networks linking genes and metabolites, providing a holistic view of the biosynthesis process. nih.gov This systems biology approach is crucial for unraveling the complexities of secondary metabolite production. nih.govmdpi.compreprints.org
Novel Applications in Sustainable Chemical Production
The chemical industry is increasingly shifting towards sustainable practices, including the use of renewable feedstocks and the development of cleaner production methods. noahchemicals.comrsc.org this compound, as a naturally occurring compound, holds potential for novel applications within this framework.
One area of emerging interest is the biotechnological production of chemicals. psu.eduresearchgate.net Methyl ketones, including tridecanones, can potentially be produced biotechnologically, offering a sustainable alternative to traditional synthesis routes. psu.eduresearchgate.net Research has explored engineering bacterial strains, primarily E. coli, with non-native biosynthetic pathways to produce fatty acid derivatives like aliphatic methyl ketones. psu.edu This suggests a future engineering direction based on advanced omics analysis to make microbial production of bio-based chemicals more feasible. psu.edu
While much of the focus on methyl ketones in sustainable production has been on their potential as biofuels or biofuel blending agents psu.eduresearchgate.net, this compound's unique properties may lend themselves to other applications. Its use in perfumes, flavorings, and pharmaceuticals has been noted ontosight.ai, and sustainable production methods could enhance its appeal in these industries.
Future research could explore:
Developing efficient and economically viable biotechnological processes for this compound production using engineered microorganisms or plant systems. psu.eduresearchgate.net
Investigating the use of renewable feedstocks, such as biomass or agricultural waste, as substrates for this compound biosynthesis. noahchemicals.commdpi.com
Exploring novel catalytic processes, potentially utilizing enzymes or sustainable chemical catalysts, for the synthesis of this compound. archivemarketresearch.com
Evaluating the environmental footprint of biotechnological or sustainable chemical synthesis routes for this compound using tools like prospective life cycle assessment. researchgate.net
The transition towards fossil-free sustainable chemical production is a significant goal, and bio-based organic chemistry, utilizing limited biomass resources, is recommended for the production of highly functionalized, high-added-value products. rsc.orgmdpi.com this compound could fit into this category, provided sustainable production methods are developed.
Advancements in Ecological Engineering through Tridecanone-Based Strategies
Ecological engineering involves the design of sustainable ecosystems that integrate human society with its natural environment, often utilizing ecological principles to solve environmental problems. researchgate.netfgcu.eduwikipedia.orgdecadeonrestoration.org Tridecanones, particularly 2-tridecanone, have known roles in chemical ecology, acting as signaling molecules and natural insecticides. nottingham.ac.ukresearchgate.netpsu.edumdpi.comscirp.orgsigmaaldrich.comjscimedcentral.comresearchgate.net While research has focused more on 2-tridecanone's insecticidal properties researchgate.netmdpi.comscirp.orgsigmaaldrich.comjscimedcentral.com, the potential ecological roles of this compound warrant further investigation for applications in ecological engineering.
Known ecological functions of tridecanones (specifically 2-tridecanone) include:
Acting as a natural insecticide against various pests, including lepidopteran larvae and aphids. researchgate.netmdpi.comscirp.orgsigmaaldrich.comjscimedcentral.com
Influencing insect behavior, such as repellency in aphids. slu.se
Affecting microbial interactions, such as influencing bacterial surface motility and biofilm formation. researchgate.net
These ecological roles suggest potential applications of tridecanone-based strategies in ecological engineering, such as:
Developing sustainable pest management strategies using naturally occurring tridecanones or their derivatives as bioinsecticides or repellents. scirp.orgjscimedcentral.com This aligns with the ecological engineering principle of utilizing natural processes for pest management. researchgate.net
Investigating the potential of this compound to modulate microbial communities in specific ecological contexts, such as in soil or wastewater treatment systems. researchgate.net
Exploring the use of tridecanone-producing organisms or compounds in habitat manipulation or restoration efforts, potentially influencing plant-insect or plant-microbe interactions to favor desired ecological outcomes. researchgate.net
Integrating tridecanone-based approaches into push-pull strategies in agricultural ecological engineering, where semiochemicals are used to manipulate pest and natural enemy distributions. researchgate.net
Future research specifically on this compound in ecological engineering could focus on:
Identifying any specific ecological roles or interactions mediated by this compound that differ from other tridecanones.
Evaluating the efficacy of this compound as a biocontrol agent or signaling molecule in various ecosystems.
Developing methods for the controlled release or targeted delivery of this compound in ecological applications, potentially using nanotechnology. mdpi.com
Assessing the environmental impact and specificity of this compound-based strategies to ensure they contribute to sustainable and balanced ecosystems. adv-bio.com
Ecological engineering aims to create sustainable ecosystems for the benefit of both human society and nature. fgcu.eduwikipedia.org Understanding and utilizing the ecological functions of compounds like this compound can contribute to the development of innovative and environmentally sound solutions in areas such as pest management, microbial ecology, and ecosystem restoration.
Q & A
Basic Research Questions
Q. How can 5-Tridecanone be reliably identified and quantified in complex biological matrices?
- Methodology : Use hyphenated techniques like Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) coupled with electronic nose systems for volatile compound profiling. Principal Component Analysis (PCA) can statistically isolate this compound from co-eluting compounds in matrices like stored grains . Calibration curves using synthetic standards and internal controls (e.g., deuterated analogs) improve quantification accuracy.
Q. What are the validated analytical techniques for assessing this compound purity in synthetic or extracted samples?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detectors quantifies purity. Differential Scanning Calorimetry (DSC) validates thermal stability, and Gas Chromatography (GC) with flame ionization detection ensures absence of low-molecular-weight contaminants .
Q. What are the primary natural sources of this compound, and how is it extracted for laboratory analysis?
- Methodology : this compound occurs in plant volatiles (e.g., indica rice during storage) and insect pheromones. Extraction methods include steam distillation, solvent-assisted Soxhlet extraction, or dynamic headspace sampling. Post-extraction, silica gel chromatography isolates ketones from lipid matrices, with GC-MS confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity or environmental impacts of this compound across studies?
- Methodology : Conduct meta-analyses to identify confounding variables (e.g., matrix effects, assay protocols). Reproduce conflicting studies under standardized conditions (e.g., OECD guidelines for ecotoxicity). Use mixed-effects models to quantify variability sources, and validate findings via orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo insect behavior assays) .
Q. What experimental designs optimize detection thresholds for this compound in trace-level environmental or metabolic studies?
- Methodology : Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled this compound to correct for matrix suppression. Optimize HS-SPME fiber coatings (e.g., polydimethylsiloxane/divinylbenzene for non-polar volatiles) and thermal desorption parameters. Bayesian statistical models can infer trace concentrations below instrument detection limits .
Q. How can interdisciplinary approaches (e.g., chemometrics, genomics) elucidate the role of this compound in plant-insect interactions?
- Methodology : Integrate volatilomics (GC×GC-TOFMS) with transcriptomic profiling of insect olfactory receptors. Machine learning classifiers (e.g., random forests) can correlate this compound emission patterns with herbivore attraction/repulsion behaviors. CRISPR-edited plant models can test gene knockout effects on ketone biosynthesis pathways .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation by cross-validating results from analytical (GC-MS), biological (bioassays), and computational (molecular docking) methods .
- Research Question Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) for bioactivity studies, e.g., "Does this compound (Intervention) reduce fungal growth (Outcome) in stored grains (Population) compared to synthetic fungicides (Comparison)?" .
- Ethical and Scope Management : Ensure extraction protocols comply with Nagoya Protocol guidelines for plant-derived compounds. Pre-register study designs to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
